N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide
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Overview
Description
N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide is a complex organic compound with a molecular formula of C28H36N2O3S . This compound is characterized by its adamantane core, which is a tricyclic hydrocarbon, and the presence of both diethylsulfamoyl and methylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide typically involves multiple steps, including the formation of the adamantane core and the subsequent attachment of the functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the Adamantane Core: This can be achieved through the trimerization of cyclohexadiene or other suitable precursors under acidic conditions.
Attachment of Functional Groups: The diethylsulfamoyl and methylphenyl groups are introduced through a series of substitution reactions, often using reagents such as sulfonyl chlorides and aryl halides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide can be compared with other similar compounds, such as:
N-[3-(diethylsulfamoyl)-4-methylphenyl]-3-phenylpropanamide: This compound has a similar structure but lacks the adamantane core, which may affect its stability and reactivity.
Indole derivatives: These compounds also contain aromatic rings and functional groups, but their biological activity and applications can differ significantly due to differences in their core structures.
The uniqueness of this compound lies in its adamantane core and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H36N2O3S |
---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C28H36N2O3S/c1-4-30(5-2)34(32,33)25-8-6-7-24(14-25)29-26(31)28-17-21-13-22(18-28)16-27(15-21,19-28)23-11-9-20(3)10-12-23/h6-12,14,21-22H,4-5,13,15-19H2,1-3H3,(H,29,31) |
InChI Key |
CAHOWNPGUUDXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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